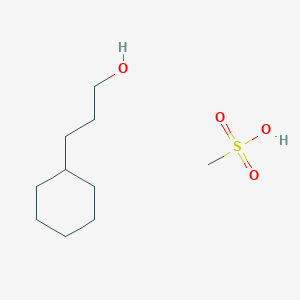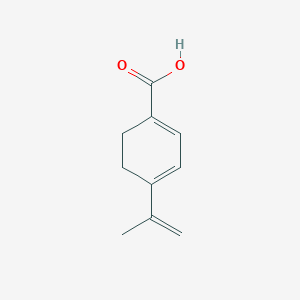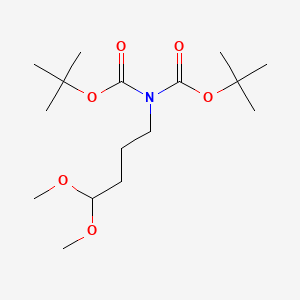![molecular formula C6H8N2O2 B12547073 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate CAS No. 145576-32-5](/img/structure/B12547073.png)
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to an ethene backbone, with a but-3-en-1-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate typically involves the reaction of but-3-en-1-ol with a diazonium salt precursor. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the formation of the diazonium salt from an amine precursor.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazonium group. Flow microreactor systems can be employed to enhance the efficiency and selectivity of the synthesis, ensuring a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, and amines under acidic or basic conditions.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride.
Major Products Formed:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of azo dyes and pigments.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
6-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: A compound with a similar buta-1,3-dienyl group but different functional groups and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-1-en-3-yn-1-yl group, used in different synthetic applications.
Uniqueness: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic and industrial processes.
Propriétés
Numéro CAS |
145576-32-5 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
but-3-enyl 2-diazoacetate |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-4-10-6(9)5-8-7/h2,5H,1,3-4H2 |
Clé InChI |
PVVXJMYBEZOKRM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)

![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)


![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)


